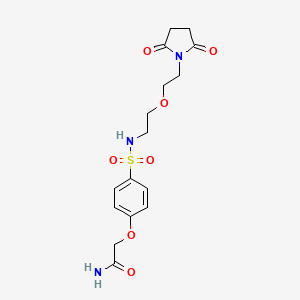

2-(4-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)phenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

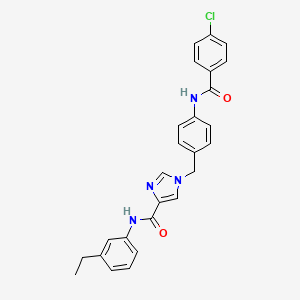

The synthesis of similar compounds involves an optimized coupling reaction . This process yields several hybrid compounds that show broad-spectrum activity in widely accepted animal seizure models .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring both an NHS ester and a maleimide . The NHS group is easily displaced by amine-containing molecules while maleimide is a thiol-specific covalent linker which is used to label reduced cysteines in proteins .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of various heterocyclic compounds, such as thiazoles, pyridines, and thiophenes, which are crucial in developing pharmaceuticals due to their antimicrobial and antifungal activities (Wardkhan et al., 2008; Elgemeie et al., 1988). These studies highlight the versatility of compounds with acetamide groups in synthesizing biologically active molecules.

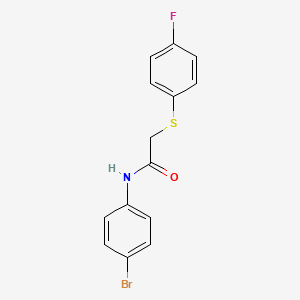

Antimicrobial and Antifungal Activities

Compounds synthesized from acetamide derivatives have been evaluated for their antimicrobial and antifungal properties, showing significant activities against various bacterial and fungal strains (Fuloria et al., 2009). This suggests potential applications of the compound in developing new antimicrobial agents.

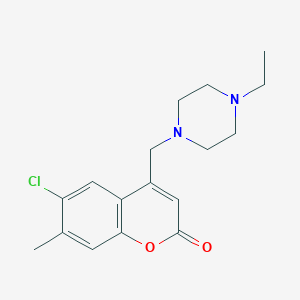

Antitumor and Antiproliferative Activities

Studies on the synthesis and biological evaluation of compounds containing acetamide and similar functionalities have demonstrated their potential antitumor and antiproliferative activities (Albratty et al., 2017). These findings indicate the possible use of such compounds in cancer research and therapy.

Glutaminase Inhibitors

Research into derivatives of nimesulide, which shares structural similarities with the compound of interest, has explored their potential as glutaminase inhibitors, a target for cancer therapy due to the role of glutaminase in tumor cell metabolism (Shukla et al., 2012). This suggests a potential application in designing new anticancer drugs.

Mécanisme D'action

Target of Action

The primary target of this compound is proteins, specifically antibodies . It has been shown to react with monoclonal antibodies, such as anti-horseradish peroxidase IgG, modifying lysine residues .

Mode of Action

The compound acts as a protein crosslinker . It interacts with its targets by modifying lysine residues in the antibody structure . This modification can alter the function of the antibodies, potentially enhancing their ability to bind to their targets.

Biochemical Pathways

It is known that the compound can influence the process of protein crosslinking . This could potentially affect various biochemical pathways involving protein-protein interactions.

Result of Action

The compound’s action results in the modification of lysine residues in antibodies . This can potentially enhance the antibodies’ binding affinity for their targets, thereby increasing their effectiveness. In addition, the compound has been found to increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

: 2,5-Dioxopyrrolidin-1-yl acrylate (N-Succinimidyl acrylate,N-丙烯酰氧基琥珀酰亚胺) : 4- (2,5-Dimethyl-1H-pyrrol-1-yl)-N- (2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylsulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O7S/c17-14(20)11-26-12-1-3-13(4-2-12)27(23,24)18-7-9-25-10-8-19-15(21)5-6-16(19)22/h1-4,18H,5-11H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWUOFVGXSPMCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2466873.png)

![N-(furan-2-ylmethyl)-4-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2466879.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2466881.png)

![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466887.png)

![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)